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Compound of Interest

Compound Name: NCGC00138783 TFA

Cat. No.: B10856936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Inhibition of the CD47-
SIRPα Axis
NCGC00138783 TFA is a selective small molecule inhibitor that targets the Cluster of

Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα) signaling axis.[1][2][3]

[4] This axis functions as a critical "don't eat me" signal, exploited by cancer cells to evade

phagocytosis by macrophages.[1][5][6] NCGC00138783 TFA directly binds to SIRPα,

occupying the key binding sites for CD47 and thereby physically blocking their interaction.[5]

The disruption of this interaction abrogates the inhibitory downstream signaling cascade,

leading to enhanced macrophage-mediated phagocytosis of tumor cells.[1][6]

Signaling Pathway
The interaction between CD47 on tumor cells and SIRPα on macrophages initiates a signaling

cascade that inhibits phagocytosis. Upon binding of CD47 to SIRPα, the immunoreceptor

tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα become

phosphorylated. This phosphorylation event recruits and activates the SH2 domain-containing

protein tyrosine phosphatases, SHP-1 and SHP-2. These phosphatases then dephosphorylate

various downstream effectors, including components of the cytoskeletal machinery required for

engulfment, such as non-muscle myosin IIA, ultimately suppressing phagocytosis.[5]
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NCGC00138783 TFA, by blocking the initial CD47-SIRPα interaction, prevents the

phosphorylation of SIRPα ITIMs and the subsequent recruitment of SHP-1/2. This effectively

removes the inhibitory signal, thereby licensing the macrophage to proceed with phagocytosis

of the cancer cell, particularly in the presence of pro-phagocytic signals.
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Caption: CD47-SIRPα Signaling Pathway and Inhibition by NCGC00138783 TFA.

Quantitative Data
The primary quantitative measure of NCGC00138783's potency is its half-maximal inhibitory

concentration (IC50) for the disruption of the CD47-SIRPα interaction.

Compound Assay Type Parameter Value

NCGC00138783
Biochemical (e.g., TR-

FRET, AlphaScreen)
IC50 50 µM[1][2][3][4]

NCGC00138783
Cell-based (Laser

Scanning Cytometry)
IC50 40 µM[7]

Experimental Protocols
Determination of IC50 for CD47-SIRPα Interaction
Inhibition (Laser Scanning Cytometry Assay)
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This cell-based assay quantifies the ability of NCGC00138783 TFA to inhibit the binding of

SIRPα to CD47 expressed on the surface of live cells.[7]

Materials:

CD47-positive cell line (e.g., Jurkat cells)

Recombinant SIRPα protein conjugated to a fluorescent label (e.g., Alexa Fluor 488)

NCGC00138783 TFA

Assay buffer (e.g., HEPES buffered saline)

Nuclear stain (e.g., DRAQ5)

Multi-well plates (e.g., 384-well)

Laser Scanning Cytometer

Procedure:

Cell Preparation: Culture and harvest Jurkat cells. Wash the cells with assay buffer and

resuspend to a concentration of 2 x 10^6 cells/mL.

Staining: Add DRAQ5 to the cell suspension to a final concentration of 2 µM and incubate for

5 minutes.

Compound Preparation: Prepare a serial dilution of NCGC00138783 TFA in assay buffer at

various concentrations.

Assay Plate Setup: In a 384-well plate, add the serially diluted NCGC00138783 TFA.

Binding Reaction: Add the stained Jurkat cells to each well. Then, add the fluorescently

labeled SIRPα protein.

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature,

protected from light.
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Data Acquisition: Analyze the plate on a Laser Scanning Cytometer, quantifying the

fluorescence intensity of labeled SIRPα bound to the surface of the cells (identified by the

nuclear stain).

Data Analysis: The IC50 value is determined by plotting the percentage of SIRPα binding

inhibition against the log concentration of NCGC00138783 TFA and fitting the data to a four-

parameter logistic curve.
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Caption: Experimental Workflow for Laser Scanning Cytometry Assay.

Macrophage Phagocytosis Assay
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This assay evaluates the functional consequence of blocking the CD47-SIRPα interaction by

measuring the engulfment of cancer cells by macrophages.

Materials:

Macrophage cell line (e.g., THP-1 differentiated into macrophages with PMA) or primary

macrophages

Cancer cell line (e.g., a leukemia or solid tumor line)

Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells, and a fluorescently labeled

antibody against a macrophage marker like CD11b)

NCGC00138783 TFA

Cell culture medium and plates

Flow cytometer or fluorescence microscope

Procedure:

Macrophage Preparation: Plate and differentiate THP-1 cells into macrophages by treating

with PMA (phorbol 12-myristate 13-acetate).

Target Cell Labeling: Label the cancer cells with a fluorescent dye such as CFSE according

to the manufacturer's protocol.

Co-culture: Add the labeled cancer cells to the macrophage culture in the presence of

varying concentrations of NCGC00138783 TFA or a vehicle control.

Incubation: Co-culture the cells for a period that allows for phagocytosis to occur (e.g., 2-4

hours) at 37°C.

Analysis by Flow Cytometry:

Harvest the cells and stain with a fluorescently labeled antibody against a macrophage-

specific marker.
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Analyze the cells using a flow cytometer.

The percentage of macrophages that have engulfed cancer cells is determined by

identifying the double-positive population (macrophage marker and cancer cell dye).

Analysis by Fluorescence Microscopy:

After the co-culture incubation, wash the wells to remove non-phagocytosed cancer cells.

Fix and permeabilize the cells.

Stain for a macrophage marker if not already fluorescent.

Visualize the cells using a fluorescence microscope and quantify the number of engulfed

cancer cells per macrophage.
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Caption: Experimental Workflow for Macrophage Phagocytosis Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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